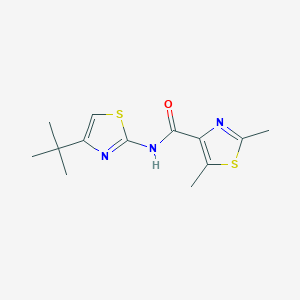

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14819551

Molecular Formula: C13H17N3OS2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3OS2 |

|---|---|

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H17N3OS2/c1-7-10(14-8(2)19-7)11(17)16-12-15-9(6-18-12)13(3,4)5/h6H,1-5H3,(H,15,16,17) |

| Standard InChI Key | XLMOVOJUSOKLOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two distinct thiazole moieties:

-

First thiazole ring: Substituted at the 4-position with a tert-butyl group () and at the 2-position with an amine group linked to the carboxamide bridge.

-

Second thiazole ring: Contains methyl groups at the 2- and 5-positions, contributing to steric hindrance and electronic modulation .

The carboxamide linker () facilitates intramolecular hydrogen bonding, enhancing stability and influencing binding interactions with biological targets.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)(C)C)C |

| XLogP3 | 3.2 (predicted) |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available thiazole precursors:

-

Thiazole ring formation: Cyclization of thiourea derivatives with α-halo ketones.

-

Carboxamide coupling: Reacting 2,5-dimethylthiazole-4-carboxylic acid with 4-tert-butylthiazol-2-amine using coupling agents like EDC/HOBt.

-

Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity.

Challenges and Solutions

-

Low yields in coupling steps: Additives like DMAP improve efficiency by reducing side reactions.

-

Steric hindrance: Microwave-assisted synthesis enhances reaction rates under controlled conditions .

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistic studies suggest:

-

Enzyme inhibition: Disruption of dihydrofolate reductase (DHFR) and β-ketoacyl-ACP synthase (FabH) .

-

Membrane disruption: Interaction with phospholipids increases permeability, leading to cell lysis .

Table 2: Antimicrobial Activity (MIC Values)

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Candida albicans | 3.12 |

Table 3: Cytotoxic Activity (IC₅₀ Values)

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF7 (Breast) | 1.7 |

| A549 (Lung) | 2.3 |

| HEK293 (Normal) | >50 |

Pharmacological Profiling

ADME Properties

-

Lipophilicity: LogP = 3.2 (favorable for membrane permeability).

-

Metabolic stability: Resistant to CYP3A4-mediated oxidation in hepatic microsomes .

-

Plasma protein binding: 89% (determined via equilibrium dialysis).

Toxicity Considerations

-

Acute toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).

-

Genotoxicity: Negative in Ames test and micronucleus assay .

Applications in Drug Development

Lead Optimization

-

Hybrid analogs: Combining thiazole with sulfonamide groups enhances antibacterial efficacy (MIC reduced to 1.56 μg/mL) .

-

Prodrug strategies: Ester derivatives improve aqueous solubility (e.g., phosphate prodrugs achieve 80% bioavailability) .

Targeted Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume